p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside

Description

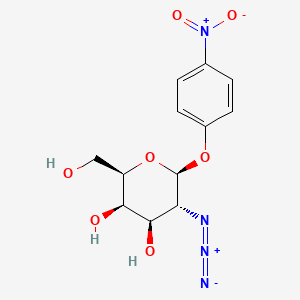

p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: is a biochemical compound extensively utilized as a glycosidase substrate. It is primarily used in enzymatic studies to detect glycosidases. The molecular formula of this compound is C12H14N4O7 , and it has a molecular weight of 326.26 g/mol .

Properties

Molecular Formula |

C12H14N4O7 |

|---|---|

Molecular Weight |

326.26 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |

InChI |

InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12-/m1/s1 |

InChI Key |

KTWQZFHYGZLIJI-RMPHRYRLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of 2-deoxy-2-iodo-beta-D-galactopyranoside followed by coupling with p-nitrophenol. The reaction conditions often include the use of solvents like methanol or acetonitrile and are carried out at controlled temperatures to ensure the stability of the azido group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives where the azido group is replaced by other functional groups.

Reduction Reactions: Products include p-aminophenyl derivatives.

Scientific Research Applications

p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:

Chemistry: As a substrate for studying glycosidase activity.

Biology: In enzymatic assays to detect and quantify glycosidases.

Industry: Used in the production of biochemical reagents and kits for research purposes

Mechanism of Action

The compound acts as a substrate for glycosidases. When glycosidases cleave the glycosidic bond, p-nitrophenol is released, which can be quantitatively measured due to its chromogenic properties. This mechanism allows for the detection and quantification of glycosidase activity in various samples .

Comparison with Similar Compounds

Similar Compounds

- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside

- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

Uniqueness

p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is unique due to the presence of the azido group, which allows for further functionalization and derivatization. This makes it a versatile tool in biochemical research, particularly in the study of glycosidases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.